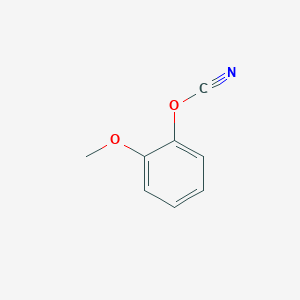

2-Methoxyphenyl cyanate

Descripción general

Descripción

2-Methoxyphenyl cyanate is a chemoselective multitasking reagent used for an amine protection/deprotection sequence . It is used in organic chemistry for the protection of amino groups through carbamate bond-mediated cappings .

Synthesis Analysis

The synthesis of 2-Methoxyphenyl cyanate involves the chemically stable urea linkage employed for protection/deprotection of amino groups . A synthetic approach to bisphenol-based monocyanate esters based on mono-O-methylation of parental bisphenols followed by cyanation of the residual phenolic hydroxyl has been described .Molecular Structure Analysis

The molecular structure of 2-Methoxyphenyl cyanate is represented by the formula C8H7NO2 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Methoxyphenyl cyanate is involved in various chemical reactions. It is used as a reagent for an amine protection/deprotection sequence . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Cyanate is very reactive and readily forms metal-cyanide complexes and organic compounds .Aplicaciones Científicas De Investigación

Analytical Characterization and Biological Matrices Analysis

- 2-Methoxyphenyl cyanate derivatives have been characterized for their use in analytical toxicology. For instance, a study provided a comprehensive analytical profile for methoxetamine, which includes 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone, and its determination in biological matrices such as blood, urine, and vitreous humor using methods like liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Organic Synthesis and Catalysis

- The compound has been studied in the context of organic synthesis, particularly in reactions like the oxidative Strecker reaction. This reaction involves the direct cyanation of para-methoxyphenyl (PMP)-protected primary amines, providing a method for α-C-H cyanation (Zhu, Xia, & Chen, 2014).

Renewable Thermosetting Resins and Thermoplastics

- 2-Methoxyphenyl cyanate derivatives have been explored in the development of renewable thermosetting resins and thermoplastics. Studies have synthesized and evaluated bisphenol precursors and cyanate ester resins from vanillin, demonstrating their potential in sustainable, high-performance materials (Harvey et al., 2014), (Harvey et al., 2015).

Fluorescent Probes for Metal Ions

- The methoxyphenylcycl[3,2,2]azine derivative, a compound related to 2-methoxyphenyl cyanate, has been synthesized and investigated as a fluorescent probe for metal ions like Co2+. This highlights its potential application in metal ion sensing and pharmaceutical analysis (Gopal et al., 2016).

Microwave-Enhanced Cyanation of Aryl Halides

- Research into microwave-enhanced cyanation of aryl halides using catalysts includes the synthesis of a dimeric ortho-palladated complex of 2-methoxyphenethylamine, which exhibits excellent catalytic activity for cyanation reactions. This study is significant for understanding the role of 2-methoxyphenyl cyanate derivatives in catalysis (Hajipour, Abrisham, & Tavakoli, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methoxyphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVQPKXNZSZWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504992 | |

| Record name | 2-Methoxyphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyphenyl cyanate | |

CAS RN |

1125-91-3 | |

| Record name | 2-Methoxyphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

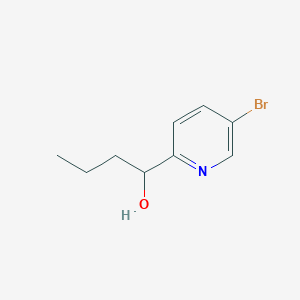

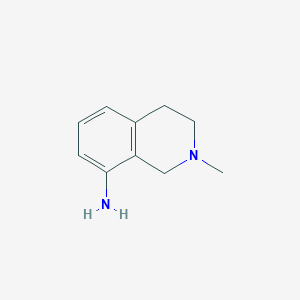

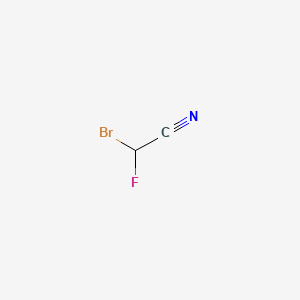

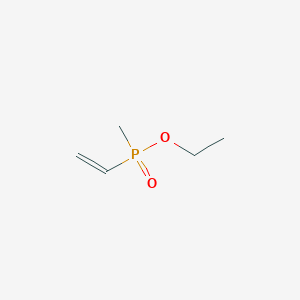

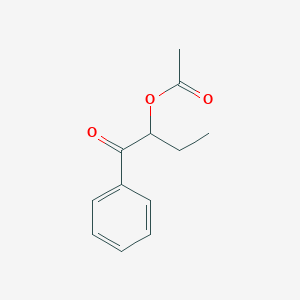

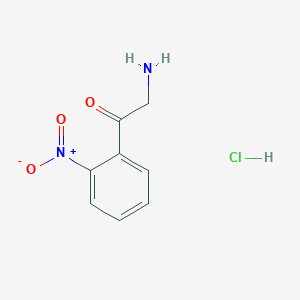

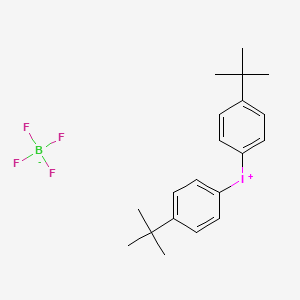

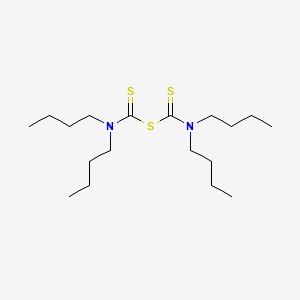

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)

![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)